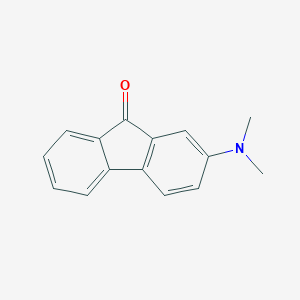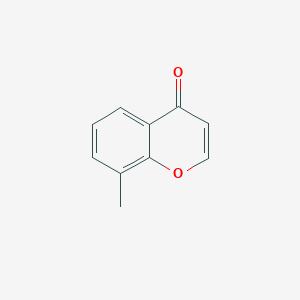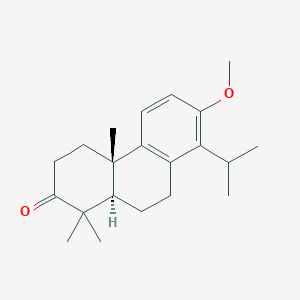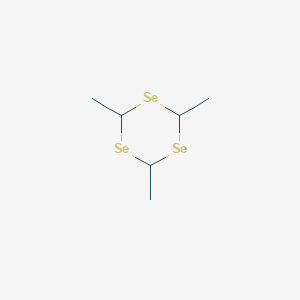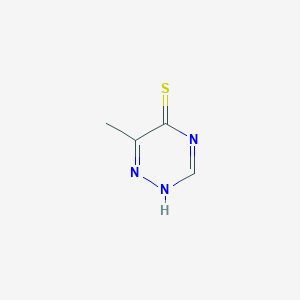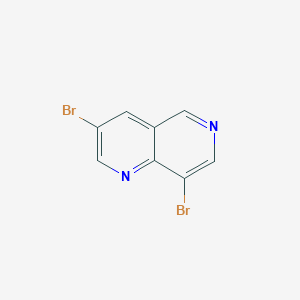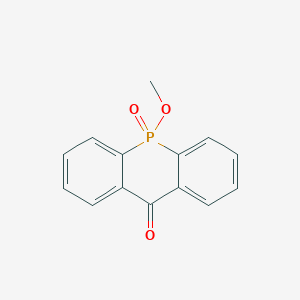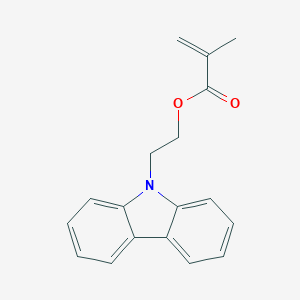![molecular formula C12H15N3O2 B095942 [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea CAS No. 16983-77-0](/img/structure/B95942.png)
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea involves its ability to interact with specific targets in the body, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to the active site of the enzyme and preventing its activity. Additionally, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to interact with specific receptors in the body, such as dopamine receptors, which may contribute to its potential as a drug candidate for the treatment of various diseases.
Effets Biochimiques Et Physiologiques
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells and the activity of certain enzymes, as mentioned above. Additionally, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a drug candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various research studies. Additionally, this compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology, making it a versatile compound for use in different types of experiments. However, there are also limitations to using [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea in lab experiments. For example, this compound may have limited solubility in certain solvents, which may affect its ability to dissolve and interact with other compounds in the experiment.
Orientations Futures
There are several future directions for the study of [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea. One potential direction is to further explore its potential as an anti-cancer agent. This compound has shown promise in inhibiting the growth of cancer cells, and further studies could investigate its effectiveness in vivo and its potential as a drug candidate for the treatment of cancer. Another potential direction is to explore its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has shown potential in interacting with dopamine receptors, which may be relevant to the treatment of these diseases. Additionally, further studies could investigate the biochemical and physiological effects of this compound in more detail, including its anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The starting materials for the synthesis include 3-methoxybenzaldehyde, ethyl acetoacetate, and urea. The reaction involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a β-ketoester intermediate. The intermediate is then reacted with urea in the presence of a catalyst to form [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea.
Applications De Recherche Scientifique
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. In pharmacology, this compound has shown potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16983-77-0 |
|---|---|
Nom du produit |
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea |
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
[(Z)-[(E)-4-(3-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)6-7-10-4-3-5-11(8-10)17-2/h3-8H,1-2H3,(H3,13,15,16)/b7-6+,14-9- |
Clé InChI |
DYBUEYNUGBEMAS-XQZMZFSGSA-N |
SMILES isomérique |
C/C(=N/NC(=O)N)/C=C/C1=CC(=CC=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC(=CC=C1)OC |
SMILES canonique |
CC(=NNC(=O)N)C=CC1=CC(=CC=C1)OC |
Synonymes |
4-(m-Methoxyphenyl)-3-buten-2-one semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



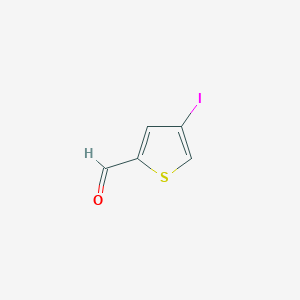
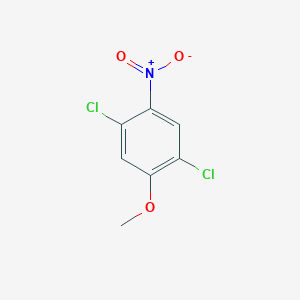
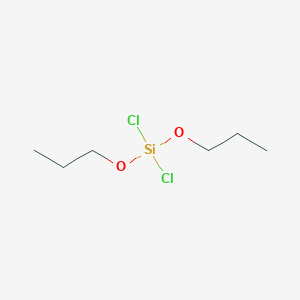
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
